molecular formula C11H13BrO2 B3419617 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid CAS No. 149080-24-0

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

Cat. No. B3419617
CAS RN: 149080-24-0
M. Wt: 257.12 g/mol
InChI Key: PXLOONGLASJSGK-UHFFFAOYSA-N
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Description

“3-(2-Bromophenyl)-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of propanoic acid where one of the hydrogen atoms in the methyl group is replaced by a 2-bromophenyl group .


Synthesis Analysis

The synthesis of similar compounds typically involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another common method uses electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a propanoic acid backbone with a 2-bromophenyl group attached . The bromine atom in the bromophenyl group is an electron-withdrawing group, which can influence the chemical properties of the molecule .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of ω-(4-Bromophenyl)alkanoic acids : These compounds, which are structurally similar to 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, have been synthesized and used in organoborane chemistry, demonstrating their utility in creating complex molecular structures (Zaidlewicz & Wolan, 2002).

  • Reductive Elimination Reactions : Research indicates the efficiency of certain reagents in causing the reductive elimination of related compounds to yield products like cinnamates. This highlights the reactive nature of similar bromophenyl compounds in elimination reactions (Li et al., 2007).

  • Hydrogen Bonding and Crystallography : Studies have investigated the hydrogen bonding patterns in compounds with structural similarities, helping understand their molecular and crystal structures. This is crucial in material science and molecular engineering (Kant et al., 2014).

Pharmaceutical Development

  • Antifungal Activity : Derivatives of 3-(halogenated phenyl) compounds have shown broad-spectrum antifungal activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential pharmaceutical applications for similar bromophenyl derivatives (Buchta et al., 2004).

  • HDAC Inhibition and Antiproliferative Properties : Research on 3-phenyl-2,2-dimethylpropanoate derivatives as potential histone deacetylase inhibitors (HDACIs) has shown promising antiproliferative activity against various cancer cell lines. This indicates the potential of structurally related compounds in cancer therapy (El-Rayes et al., 2019).

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properties

IUPAC Name

3-(2-bromophenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLOONGLASJSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269648
Record name 2-Bromo-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149080-24-0
Record name 2-Bromo-α,α-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149080-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the crude ester (482 mg) in dioxane (2 mL) was combined with aqueous sodium hydroxide (20%, 4 mL) and stirred at room temperature for 2 hrs. The reaction mixture was diluted with ethyl acetate and the aqueous fraction was acidified to pH 2 with conc. hydrochloric acid. After extraction with ethyl acetate, the combined organic fractions were dried over sodium sulfate and concentrated under vacuum to give 121 mg (47% yield for two steps) of 3-(2-bromophenyl)-2,2-dimethylpropanoic acid as a white solid. The crude carboxylic acid was used in the next step without further purification: MS m/z: 255.0 (M−1).
Name
Quantity
482 mg
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4 mL
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0 (± 1) mol
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Reaction Step Three
Quantity
2 mL
Type
solvent
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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